molecular formula C13H19NO3 B1266898 1-Morpholin-4-yl-3-phenoxy-propan-2-ol CAS No. 5296-26-4

1-Morpholin-4-yl-3-phenoxy-propan-2-ol

Cat. No.: B1266898
CAS No.: 5296-26-4
M. Wt: 237.29 g/mol
InChI Key: VXIWAJARNWASOA-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-phenoxy-propan-2-ol is a secondary alcohol featuring a morpholine moiety at position 1 and a phenoxy group at position 3 of a propan-2-ol backbone. Its molecular formula is C₁₃H₁₉NO₃ (calculated molecular weight: 261.30 g/mol). The compound’s structure combines a hydrophilic morpholine ring (enhancing solubility) with a hydrophobic phenoxy group (influencing lipid membrane interactions).

Properties

IUPAC Name

1-morpholin-4-yl-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIWAJARNWASOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293421
Record name 1-Morpholin-4-yl-3-phenoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-26-4
Record name NSC89427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Morpholin-4-yl-3-phenoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol can be synthesized through a multi-step process involving the reaction of morpholine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically involves the following steps:

    Reaction of Morpholine with Epichlorohydrin: Morpholine reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(morpholin-4-yl)-2,3-epoxypropane.

    Opening of the Epoxide Ring: The epoxide ring is then opened by reacting with phenol in the presence of a catalyst such as potassium carbonate, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-3-phenoxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and sodium ethoxide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Morpholin-4-yl-3-phenoxy-propan-2-ol has been studied for its potential as an enzyme inhibitor and receptor modulator :

  • Enzyme Inhibition : It exhibits significant inhibitory effects on enzymes such as carbonic anhydrase, with an IC50 value comparable to established inhibitors like acetazolamide. This inhibition is particularly relevant in cancer biology due to its role in pH regulation within tumors .
  • Antitumor Activity : The compound has demonstrated promising results against various cancer cell lines:
    • Ovarian Cancer : In vitro studies indicated an IC50 of approximately 9.40 μM against ID8 cell lines.
    • Breast Cancer : Notable antiproliferative effects were observed against MCF-7 cells, inducing apoptosis through cell cycle arrest mechanisms .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Mechanism of Action : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. Additionally, it modulates receptor activity, influencing cellular signaling pathways critical for various biological processes .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against ovarian cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations comparable to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the mechanism by which this compound inhibits carbonic anhydrase revealed that it binds effectively to the enzyme's active site, preventing substrate access. This mechanism is crucial for developing therapeutic agents targeting diseases where carbonic anhydrase plays a pivotal role .

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Functional Groups Notable Properties/Applications
1-Morpholin-4-yl-3-phenoxy-propan-2-ol (Base Compound) C₁₃H₁₉NO₃ 261.30 Phenoxy group at position 3 Alcohol, ether, morpholine Likely intermediate for drug synthesis
1-Morpholin-4-yl-3-(2-naphthyloxy)propan-2-ol C₁₇H₂₁NO₃ 311.36 2-Naphthyloxy (bulky aromatic) replaces phenoxy Alcohol, ether, morpholine Increased lipophilicity; potential CNS activity
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride C₁₄H₂₂ClNO₄ 303.78 3-Methoxy-phenoxy group; isolated as hydrochloride salt Alcohol, ether, morpholine, methoxy, salt Enhanced aqueous solubility; potential oral drug form
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₈H₂₁NO₃ 315.37 Ketone replaces alcohol; 6-methoxy-naphthalen-2-yl substituent Ketone, ether, morpholine, methoxy Derived from Naproxen; anti-inflammatory candidate
Benzimidazole derivatives (e.g., 3o, 3p) Complex ~600–650 Benzimidazole core with sulfonyl/sulfinyl groups; morpholinyl propoxy chain Sulfonyl, sulfinyl, benzimidazole, morpholine Proton pump inhibitor analogs; gastrointestinal targets

Structural and Functional Analysis

Aromatic Substituent Modifications Naphthyl vs. Methoxy-Phenoxy: The 3-methoxy substitution (C₁₄H₂₂ClNO₄) introduces electron-donating effects, altering electronic properties and improving solubility when isolated as a hydrochloride salt .

Functional Group Variations Alcohol vs. Ketone: The ketone-containing analog (C₁₈H₂₁NO₃) lacks hydrogen-bonding capability at the hydroxyl position, reducing polarity but enabling distinct binding interactions (e.g., enzyme inhibition) . Salt Formation: The hydrochloride salt (C₁₄H₂₂ClNO₄) demonstrates higher stability and water solubility, critical for oral bioavailability .

Complex Derivatives

  • Benzimidazole Analogs : These compounds integrate sulfonyl/sulfinyl groups, mimicking proton pump inhibitors (e.g., omeprazole). The morpholinyl propoxy chain may modulate pharmacokinetics or target specificity .

Biological Activity

1-Morpholin-4-yl-3-phenoxy-propan-2-ol (MPP) is a synthetic compound characterized by its morpholine ring, phenoxy group, and propanol backbone. Its molecular formula is C13H19NO3. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

The biological activity of MPP is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to either the active site or an allosteric site, preventing substrate binding. Additionally, MPP can modulate receptor activity, influencing cellular signaling pathways crucial for various biological processes.

Enzyme Inhibition

Research indicates that MPP exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit carbonic anhydrase with an IC50 value comparable to standard inhibitors like acetazolamide . The inhibition of carbonic anhydrase is particularly relevant in cancer biology, where altered pH regulation can affect tumor growth and metastasis.

Antitumor Activity

This compound has demonstrated promising antitumor activity in several studies:

  • Ovarian Cancer : In vitro studies revealed that MPP significantly inhibited the proliferation of ovarian cancer cell lines (ID8) with an IC50 value of approximately 9.40 μM, while standard treatments like cisplatin had an IC50 of 8.50 μM .
  • Mechanism of Action : The compound's antitumor effects may be linked to its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression and response to hypoxia. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Structure-Activity Relationship (SAR)

The unique structural features of MPP contribute significantly to its biological activity. The morpholine and phenoxy groups are critical for its interaction with biological targets:

Structural Feature Impact on Activity
Morpholine RingFacilitates binding to enzymes and receptors
Phenoxy GroupEnhances lipophilicity and receptor interaction

Studies have shown that modifications in these groups can lead to variations in biological potency, underscoring their importance in drug design .

Study on Carbonic Anhydrase Inhibition

A recent study evaluated several morpholine derivatives for their inhibitory effects on carbonic anhydrase. MPP was found to possess significant inhibitory activity with an IC50 comparable to established inhibitors, making it a candidate for further development in therapeutic applications against conditions where carbonic anhydrase plays a role .

Antiproliferative Effects

In another investigation focusing on various cancer cell lines, MPP exhibited notable antiproliferative effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound induced apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

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